molecular formula C11H11N3 B13154002 6-Methyl-4-(pyridin-3-YL)pyridin-2-amine

6-Methyl-4-(pyridin-3-YL)pyridin-2-amine

Cat. No.: B13154002
M. Wt: 185.22 g/mol
InChI Key: RYTMYHFZEDZRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-(pyridin-3-yl)pyridin-2-amine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. This heterocyclic amine serves as a key structural motif and synthetic intermediate in the development of targeted therapeutic agents. Compounds featuring a pyridine-pyrimidine core, closely related to this substance, are extensively investigated for their role as kinase inhibitors . Specifically, such structures are pivotal as intermediates in the synthesis of well-known anticancer drugs like Imatinib, which works by selectively inhibiting aberrant tyrosine kinase activity . The presence of the aminopyridine group and the pyridinyl substituent makes this compound a versatile precursor for further chemical functionalization, enabling researchers to explore structure-activity relationships and develop novel small molecules for oncology and other disease areas . Handling of this reagent should follow standard laboratory safety protocols. While a specific safety data sheet for this exact compound was not identified, prudent practice includes using personal protective equipment, avoiding dust formation, and handling in a well-ventilated place . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

6-methyl-4-pyridin-3-ylpyridin-2-amine

InChI

InChI=1S/C11H11N3/c1-8-5-10(6-11(12)14-8)9-3-2-4-13-7-9/h2-7H,1H3,(H2,12,14)

InChI Key

RYTMYHFZEDZRFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(pyridin-3-YL)pyridin-2-amine can be achieved through various methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with arylboronic acids to form the desired pyridine derivative . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(pyridin-3-YL)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

6-Methyl-4-(pyridin-3-YL)pyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(pyridin-3-YL)pyridin-2-amine involves its interaction with specific molecular targets. For instance, when used as a pharmacophore, it can inhibit tyrosine kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural and Physicochemical Differences

6-Methyl-4-(trifluoromethyl)pyridin-2-amine (3a)
  • Structure : Replaces the pyridin-3-yl group with a trifluoromethyl (-CF₃) substituent.
  • Molecular Weight : 176.14 g/mol (C₇H₇F₃N₂).
  • Synthesis : Higher yield (82%) compared to many analogs, attributed to optimized synthetic routes .
  • Key Properties :
    • The electron-withdrawing -CF₃ group enhances metabolic stability but reduces solubility compared to the pyridin-3-yl substituent.
    • IR and NMR data confirm NH₂ and aromatic proton signatures similar to the target compound, though -CF₃ introduces distinct ¹⁹F NMR signals .
6-Methyl-pyridin-3-amine
  • Structure : Lacks the 4-pyridin-3-yl substituent, simplifying the aromatic system.
  • Crystallography : Exhibits planar geometry with intermolecular hydrogen bonding (N-H⋯N), a feature likely shared with the target compound .
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine
  • Structure : Extends the pyridin-2-amine core with imidazo[1,2-a]pyridine and methoxyphenyl groups.
  • Biological Activity : Potent FLT3-ITD and BCR-ABL kinase inhibitor (IC₅₀ < 50 nM), highlighting the impact of bulky substituents on target binding .

Key Insights

Substituent Impact :

  • Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but reduce solubility.
  • Bulky substituents (e.g., imidazo[1,2-a]pyridine) enhance target binding but may complicate synthesis .

Synthetic Feasibility :

  • High-yield routes (e.g., 82% for 3a) are achievable for methyl-substituted pyridines, but pyridin-3-yl incorporation may require specialized coupling strategies .

Biological Potential: The target compound’s pyridin-3-yl group could facilitate π-π interactions in kinase binding pockets, akin to quinazoline derivatives .

Biological Activity

6-Methyl-4-(pyridin-3-YL)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing on recent research findings.

Synthesis of this compound

The compound can be synthesized through various methods, including the Buchwald-Hartwig amination technique. This method involves the reaction of pyridine derivatives with aryl halides in the presence of palladium catalysts, yielding moderate to good yields (27% to 82%) of the desired product .

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including A549 (human lung cancer) and HeLa (cervical cancer) cells. For instance, one study reported that the synthesized derivatives demonstrated higher antiproliferative activity than imatinib, a standard treatment for certain cancers .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
Derivative AA5490.058Imatinib0.085
Derivative BHeLa0.021Imatinib0.085

Antimicrobial Activity

The compound also exhibits significant antibacterial and antifungal activities. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The derivatives showed comparable or superior effects to commercial antibiotics in some cases .

Table 2: Antimicrobial Activity of Derivatives

CompoundMicrobial TypeZone of Inhibition (mm)Comparison DrugZone of Inhibition (mm)
Derivative CGram-positive18Ampicillin16
Derivative DGram-negative20Gentamicin19

Antioxidant Activity

The antioxidant potential of these compounds has also been evaluated. The IC50 values for antioxidant activity were found to be close to those of ascorbic acid, indicating a strong ability to scavenge free radicals .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives is influenced by their structural features. Modifications at specific positions on the pyridine ring can enhance or diminish their potency against targeted biological activities. For example, the presence of hydroxyl groups has been shown to improve antiproliferative activity significantly .

Case Studies

In a notable case study, a series of pyridine derivatives were synthesized and tested for their antiproliferative effects against multiple cancer cell lines. The results indicated that compounds with specific substituents exhibited enhanced activity, suggesting that careful structural modifications can lead to more effective anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 6-methyl-4-(pyridin-3-yl)pyridin-2-amine, and how can intermediates be characterized?

A common approach involves condensation reactions between pyridine derivatives and methyl-substituted amines. For example, hydrazinolysis of ethyl thioacetate with hydrazine hydrate (85%) in ethanol can yield hydrazide intermediates, followed by reactions with ketones or aldehydes to form substituted derivatives . Characterization typically employs 1H/13C NMR, IR spectroscopy, and elemental analysis to confirm regiochemistry and functional group integrity. For instance, NH₂ stretching bands in IR (~3374–3492 cm⁻¹) and aromatic proton signals in NMR (δ 6.3–6.7 ppm) are critical markers .

Q. How can the purity and stability of this compound be assessed under laboratory conditions?

High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is standard for quality control . Stability studies should include accelerated degradation tests under varying pH (e.g., 7.2–7.4 for biological assays) and thermal conditions. Recrystallization from ethanol or DMSO is often used to isolate stable polymorphs .

Q. What preliminary biological screening methods are suitable for evaluating its bioactivity?

Agar diffusion and broth dilution assays are foundational for antimicrobial testing against Gram-positive/negative bacteria and fungi (e.g., comparing inhibition zones to ceftriaxone or Pimafucin) . For cytotoxicity, MTT assays on cell lines or enzyme inhibition studies (e.g., acetylcholinesterase for neurobehavioral applications) are recommended .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is critical. Key parameters include bond length precision (<0.01 Å) and R-factor convergence (<5%). For example, resolving methyl-pyridine torsional angles or pyridyl-amine hydrogen bonding networks requires high-resolution data (≤1.0 Å) and twinning corrections .

Q. What computational strategies are effective for predicting its binding affinity to biological targets?

Molecular docking (e.g., using AutoDock Vina) against protein targets like CSF1R (PDB: 5FVP) or NMDA receptors can prioritize candidates. Density Functional Theory (DFT) calculations optimize ligand conformations and predict electrostatic potential maps for interaction hotspots . Comparative analysis with fluorinated analogues (e.g., 3,5-difluoro-4-methylpyridin-2-amine) highlights substituent effects on binding .

Q. How should researchers address contradictions between in vitro and in vivo activity data?

Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) can explain discrepancies. For example, poor bioavailability due to rapid glucuronidation or poor blood-brain barrier penetration (as seen in neurobehavioral studies) may require prodrug strategies . Metabolite identification via LC-MS/MS is essential to rule off-target effects .

Q. What strategies optimize the compound’s selectivity in multi-targeted inhibition studies?

Structure-activity relationship (SAR) analysis of substituents on the pyridyl ring (e.g., trifluoromethyl vs. methyl groups) can fine-tune selectivity. For Alzheimer’s disease applications, dual-target inhibitors (e.g., SSZ targeting NMDA and oxidative stress pathways) balance potency and specificity . Kinetic solubility assays in PBS and simulated gastric fluid further refine candidate selection .

Data Analysis and Interpretation

Q. How can crystallographic data discrepancies (e.g., disorder in pyridyl rings) be resolved?

Twinning refinement in SHELXL and occupancy factor adjustments for disordered atoms are standard. For example, partial occupancy of methyl groups in pyridin-2-amine derivatives requires iterative refinement cycles and validation via R-free values .

Q. What statistical methods validate biological assay reproducibility?

Bland-Altman plots and intra-class correlation coefficients (ICC) assess inter-experimental variability. For antimicrobial studies, MIC/MBC values should be replicated across ≥3 independent trials with p < 0.05 significance thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.